molecular formula C11H10OS B1608642 2-(Methylsulfinyl)naphthalene CAS No. 35330-76-8

2-(Methylsulfinyl)naphthalene

Cat. No. B1608642
CAS RN: 35330-76-8
M. Wt: 190.26 g/mol
InChI Key: VBRDXOMJHRAPSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 2-(Methylsulfinyl)naphthalene are not directly mentioned in the search results, naphthalene derivatives have been synthesized by a “building-blocks approach” connected through a-bond, double bond, and triple bond . Another method involves multicomponent reactions utilizing 2-naphthol as one of the starting materials .


Molecular Structure Analysis

The molecular structure of 2-(Methylsulfinyl)naphthalene consists of a naphthalene ring with a methylsulfinyl group attached . The exact structural details are not provided in the search results.

Scientific Research Applications

  • Naphthalene Adsorption in Aqueous Solutions

    • Application : Naphthalene is found as a pollutant in water, soil, and air, and adsorption is the most prominent removal process of this compound .
    • Methods : The study evaluated the parameters with greater influence on NAP adsorption process regarding adsorption capacity (qe exp) with the principal component analysis (PCA), and grouped common NAP adsorbents by chemical characteristics through hierarchical cluster analysis (HCA) .
    • Results : Through PCA, it was inferred that S and [NAP] 0 are the factors with greater influence in qe exp of NAP, while T, CT, and [Ads] have little correlation .
  • Treatment of Commercially Important Naphthalene Sulphonates

    • Application : Due to the refractory nature of most commercial naphthalene sulphonates, advanced oxidation processes are applied for their efficient degradation .
    • Methods : The review focused on the application of advanced oxidation processes for their efficient degradation by providing a deeper insight into the reaction mechanisms involved and products formed in advanced chemical and photochemical oxidation of important naphthalene sulphonates .
    • Results : The review provided a deeper insight into the reaction mechanisms involved and products formed in advanced chemical and photochemical oxidation of important naphthalene sulphonates .
  • Detection and Monitoring of Polycyclic Aromatic Hydrocarbons (PAHs) in the Universe

    • Application : 2-Methylnaphthalene, a derivative of naphthalene, is a polycyclic aromatic hydrocarbon (PAH) that has been used by NASA for detecting and monitoring PAHs in the universe .
    • Methods : NASA announced a greatly upgraded database for detecting and monitoring PAHs, including 2-methylnaphthalene .
    • Results : According to NASA scientists, over 20% of the carbon in the universe may be associated with PAHs, possible starting materials for the formation of life .
  • Synthesis of Heterocycles by 2-Naphthol-Based Multicomponent Reactions

    • Application : 2-Naphthol, a derivative of naphthalene, is an important starting material that has drawn great attention in various organic transformations .
    • Methods : Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .
    • Results : This review provides a concise overview of the different 2-naphthol based multicomponent reactions utilized for the construction of diverse bioactive heterocyclic scaffold .
  • Industrial Applications of Naphthalene

    • Application : Naphthalene is a versatile compound that has many applications in diverse industries such as agriculture, pharmaceuticals, dyes, resins, and textiles .
    • Methods : Naphthalene is used as a precursor for the synthesis of diverse heterocyclic compounds in organic synthesis .
    • Results : Naphthalene has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis .
  • Biodegradation of Naphthalene

    • Application : Certain strains of bacteria, such as Cycloclasticus pugetii, have been found to degrade naphthalene, a polycyclic aromatic hydrocarbon .
    • Methods : The study followed the expression (via RNA sequencing) of Cycloclasticus pugetii strain PS-1 in cell suspension experiments under different naphthalene concentrations .
    • Results : The study identified genes encoding previously uncharacterized ring-hydroxylating dioxygenases (RHDs) that were highly transcribed in response to naphthalene-degradation activity .
  • Treatment of Commercially Important Naphthalene Sulphonates

    • Application : Due to the refractory nature of most commercial naphthalene sulphonates, advanced oxidation processes are applied for their efficient degradation .
    • Methods : The review focused on the application of advanced oxidation processes for their efficient degradation by providing a deeper insight into the reaction mechanisms involved and products formed in advanced chemical and photochemical oxidation of important naphthalene sulphonates .
    • Results : The review provided a deeper insight into the reaction mechanisms involved and products formed in advanced chemical and photochemical oxidation of important naphthalene sulphonates .

Future Directions

While specific future directions for 2-(Methylsulfinyl)naphthalene are not mentioned in the search results, a study discusses the potential of sulfoxide-containing polymers (which would include 2-(Methylsulfinyl)naphthalene) for the surface functionalization of nanoparticles for long circulation and improved delivery .

properties

IUPAC Name

2-methylsulfinylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-13(12)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRDXOMJHRAPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402302
Record name 2-(METHYLSULFINYL)NAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfinyl)naphthalene

CAS RN

35330-76-8
Record name 2-(METHYLSULFINYL)NAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
RW Baker, H Radzey, NT Lucas, P Turner - Organometallics, 2012 - ACS Publications
Axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene (rac-3) was synthesized from methyl 2-(methylsulfanyl)-1-naphthoate through reaction with the di-Grignard …
Number of citations: 21 pubs.acs.org
Z Kong, C Pan, M Li, L Wen, W Guo - Green Chemistry, 2021 - pubs.rsc.org
A scalable reduction of sulfoxides to sulfides in a sustainable way remains an unmet challenge. This report discloses an electrochemical reduction of sulfoxides on a large scale (>10 g) …
Number of citations: 22 pubs.rsc.org
K Yamamoto, S Otsuka, K Nogi, H Yorimitsu - ACS Catalysis, 2017 - ACS Publications
Nickel-catalyzed Negishi-type cross-coupling of aryl methyl sulfoxides with arylzinc reagents has been developed. By consuming the catalyst-oxidizing methanesulfenate anion through …
Number of citations: 36 pubs.acs.org
KU Baldenius, HB Kagan - Tetrahedron: Asymmetry, 1990 - Elsevier
Access to enantiomerically pure 2-pyridinylmethyl sulfoxides and β-imino sulfoxides was sought. The latter were obtained in tautomeric mixtures with their enamines by condensation of …
Number of citations: 51 www.sciencedirect.com
A Yoshida, K Okamoto, T Yanagi, K Nogi, H Yorimitsu - Tetrahedron, 2020 - Elsevier
Abstract Treatment of aryl sulfoxides and sulfonanilides with trifluoroacetic anhydride resulted in the dehydrative metal-free construction of the corresponding unsymmetrical biaryls. The …
Number of citations: 7 www.sciencedirect.com
P Pitchen, E Dunach, MN Deshmukh… - Journal of the American …, 1984 - ACS Publications
The Sharpless reagent for asymmetric epoxidation was modified by addition of 1 mol equiv of H20 to give a new homogeneous reagent (Ti (0-/-Pr) 4/diethyl tartrate/H20/f-BuOOH= 1: 2: 1…
Number of citations: 768 pubs.acs.org
W Dai, G Li, L Wang, B Chen, S Shang, Y Lv, S Gao - RSC advances, 2014 - pubs.rsc.org
A facile and environmentally friendly method is presented for the asymmetric oxidation of sulfides with H2O2, utilizing a pre-formed manganese complex. Just in the presence of a low …
Number of citations: 32 pubs.rsc.org
D Chen, Y Fu, X Cao, J Luo, F Wang, S Huang - Organic letters, 2019 - ACS Publications
… 2-Methylsulfinyl naphthalene 2a underwent efficient coupling to both 1-phenyl-substituted cyclopropanol 1a and 1-(naphthalen-2-yl)-substituted cyclopropanol 1b to give the desired …
Number of citations: 28 pubs.acs.org
J Li, C Liu, H Chen, RN Zare - The Journal of Organic Chemistry, 2021 - ACS Publications
We report the rapid oxidation of organic sulfides to sulfoxides by means of microdroplet chemistry at room temperature using a spray solution containing an organic sulfide dissolved in …
Number of citations: 10 pubs.acs.org
L Sciascera, O Ismail, A Ciogli, D Kotoni… - … of Chromatography A, 2015 - Elsevier
With the aim of exploring the potential of ultra-fast chiral chromatography for high-throughput analysis, the new sub–2 micron Whelk-O 1 chiral stationary phase (CSP) has been …
Number of citations: 48 www.sciencedirect.com

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